

# Pamoic Acid: A Potent GPR35 Agonist and its Signaling Pathways - A Technical Guide

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## Compound of Interest

Compound Name: Pamoic Acid

Cat. No.: B1678370

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## Introduction

G-protein coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation, pain perception, and cancer, making it an attractive therapeutic target.<sup>[1][2]</sup> **Pamoic acid**, a compound previously considered an inactive excipient in many drug formulations, has been identified as a potent agonist of GPR35.<sup>[2][3]</sup> This technical guide provides an in-depth overview of the agonist activity of **pamoic acid** at GPR35, detailing its signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.

## Quantitative Data Presentation

**Pamoic acid** demonstrates potent agonist activity at human GPR35, as evidenced by its low nanomolar efficacy in functional assays. The following tables summarize the quantitative data for **pamoic acid** and compare it with other known GPR35 agonists.

Table 1: Agonist Potency (EC<sub>50</sub>) of **Pamoic Acid** at Human GPR35

Assay	Cell Line	EC50 (nM)	Reference(s)
$\beta$ -arrestin Recruitment	U2OS	79	<a href="#">[3]</a>
ERK1/2 Phosphorylation	U2OS	65	
Receptor Internalization	U2OS	22	

Table 2: Comparative Agonist Potency (EC50) of GPR35 Agonists

Compound	Assay (Human GPR35)	EC50	Reference(s)
Pamoic acid	$\beta$ -arrestin Recruitment	79 nM	
Pamoic acid	ERK1/2 Phosphorylation	65 nM	
Zaprinast	Intracellular Calcium Mobilization	840 nM	
Zaprinast	ERK1/2 Phosphorylation	2.6 $\mu$ M	
Kynurenic acid	$\beta$ -arrestin Recruitment	39 $\mu$ M	

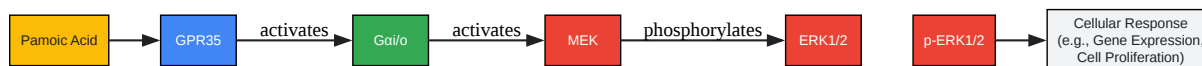
## Signaling Pathways

Activation of GPR35 by **pamoic acid** initiates downstream signaling through two primary pathways: a G-protein-dependent pathway involving G $\alpha$ i/o and subsequent activation of the MAPK/ERK cascade, and a G-protein-independent pathway involving the recruitment of  $\beta$ -arrestin 2. There is also evidence for GPR35 coupling to G $\alpha$ 13.

### G $\alpha$ i/o-Mediated ERK1/2 Activation

Upon binding of **pamoic acid**, GPR35 undergoes a conformational change that facilitates the activation of the heterotrimeric G-protein G $\alpha$ i/o. This leads to the downstream phosphorylation

and activation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This pathway is sensitive to pertussis toxin (PTX), confirming the involvement of Gai/o proteins.



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#### Gai/o-Mediated ERK1/2 Signaling Pathway

## β-Arrestin 2 Recruitment and Receptor Internalization

**Pamoic acid** binding also potently induces the recruitment of β-arrestin 2 to the intracellular domains of GPR35. This interaction is independent of G-protein signaling and is not sensitive to pertussis toxin. The recruitment of β-arrestin 2 is a key step in receptor desensitization and internalization, a process that has been quantified for **pamoic acid**-activated GPR35.



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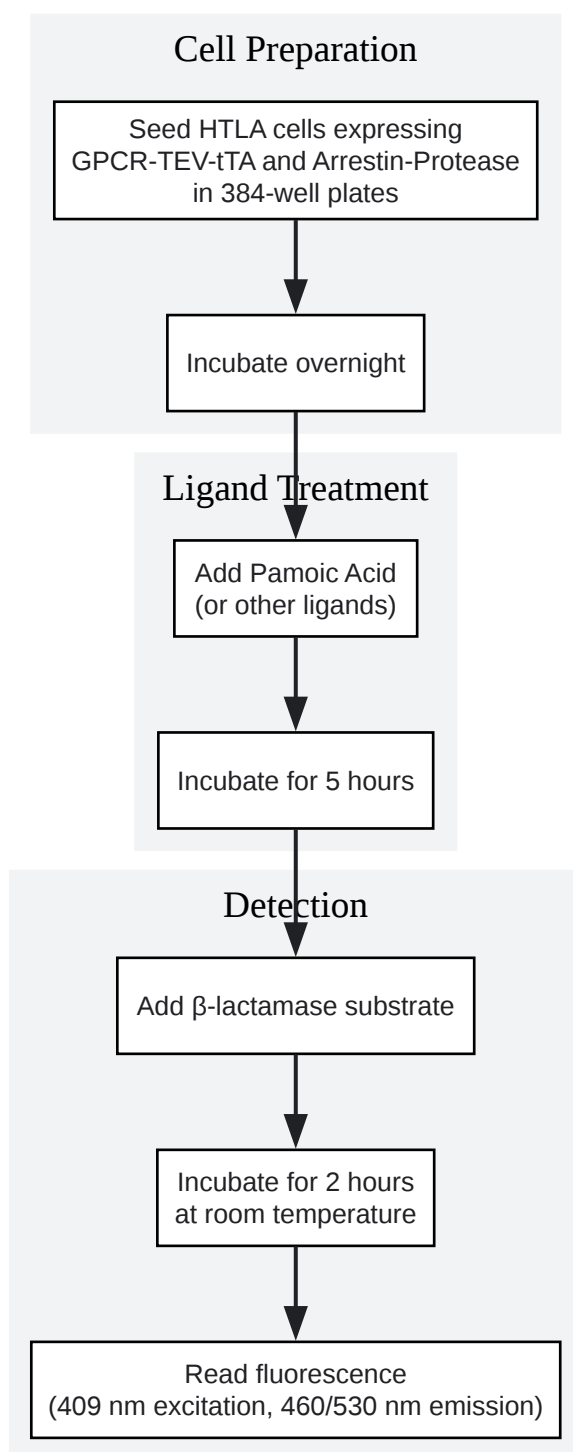
#### β-Arrestin 2 Recruitment Pathway

## Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the agonist activity of **pamoic acid** at GPR35.

## β-Arrestin Recruitment Assay (Tango™ GPCR Assay Principle)

This assay measures the ligand-induced interaction between GPR35 and β-arrestin.



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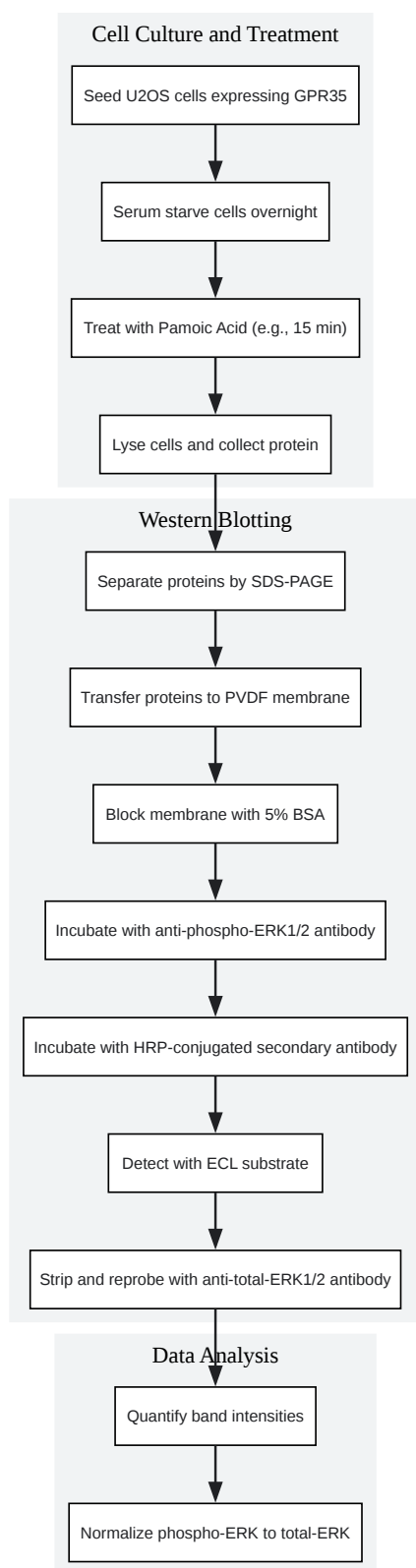
### Tango™ β-Arrestin Assay Workflow

Methodology:

- **Cell Culture:** HTLA cells, which are engineered with a  $\beta$ -lactamase reporter gene under the control of a tetracycline-responsive element (TRE), are transfected to express the GPR35 receptor fused to a TEV protease cleavage site and a tetracycline transactivator (tTA), alongside a  $\beta$ -arrestin-TEV protease fusion protein.
- **Plating:** Seed the transfected HTLA cells in 384-well black, clear-bottom plates at a density of 20,000 cells per well and incubate overnight at 37°C in a 5% CO<sub>2</sub> incubator.
- **Ligand Preparation:** Prepare serial dilutions of **pamoic acid** in assay buffer (e.g., HBSS).
- **Ligand Addition:** Add the diluted **pamoic acid** to the cell plates and incubate for 5 hours at 37°C.
- **Substrate Loading:** Add the  $\beta$ -lactamase substrate to each well and incubate for 2 hours at room temperature in the dark.
- **Detection:** Measure the fluorescence at 460 nm and 530 nm using a fluorescence plate reader with an excitation wavelength of 409 nm. The ratio of 460/530 nm fluorescence indicates the level of  $\beta$ -arrestin recruitment.

## ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the level of phosphorylated ERK1/2 in response to GPR35 activation.



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### ERK1/2 Phosphorylation Western Blot Workflow

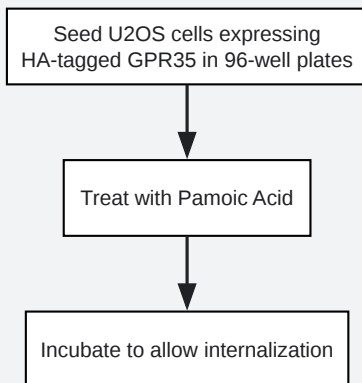
#### Methodology:

- **Cell Culture and Treatment:** Plate U2OS cells stably expressing HA-tagged GPR35a. Prior to the experiment, serum-starve the cells for at least 4 hours. Treat the cells with varying concentrations of **pamoic acid** for 15 minutes at 37°C.
- **Lysis:** Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (e.g., 20 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
- **Immunoblotting:**
  - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  - Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
  - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- **Reprobing:** Strip the membrane and reprobe with a primary antibody against total ERK1/2 to normalize for protein loading.
- **Analysis:** Quantify the band intensities using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the level of ERK activation.

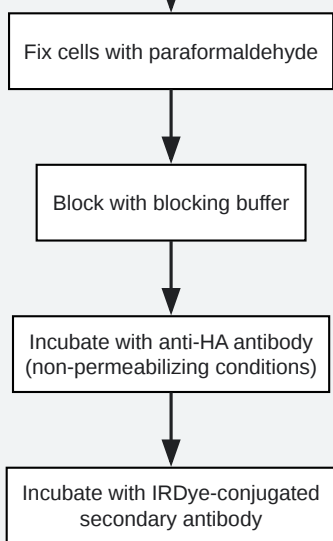
## Receptor Internalization Assay (On-Cell Western)

This assay measures the loss of cell-surface receptors following agonist stimulation.

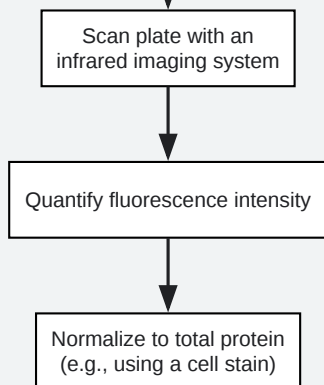
## Cell Preparation and Treatment



## Immunostaining



## Detection and Analysis



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## On-Cell Western Receptor Internalization Workflow



#### Methodology:

- Cell Culture: Plate U2OS cells stably expressing N-terminally HA-tagged GPR35a in a 96-well plate.
- Ligand Treatment: Treat the cells with different concentrations of **pamoic acid** and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for receptor internalization.
- Fixation: Wash the cells with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
- Immunostaining (Non-permeabilizing conditions):
  - Block the cells with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1 hour.
  - Incubate with a primary antibody against the HA-tag to label the remaining surface receptors.
  - Wash the cells and incubate with an IRDye-conjugated secondary antibody.
- Detection: Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
- Analysis: Quantify the fluorescence intensity in each well. The decrease in fluorescence compared to untreated cells represents the extent of receptor internalization.

## Conclusion

**Pamoic acid** is a potent and valuable tool for studying the pharmacology and signaling of GPR35. Its activation of the receptor through both G-protein-dependent and  $\beta$ -arrestin-mediated pathways provides a means to investigate the biased signaling of GPR35 and its role in various physiological and disease states. The experimental protocols outlined in this guide provide a framework for the continued investigation of GPR35 and the development of novel therapeutics targeting this receptor.

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